Cobimetinib-d4 (hydrochloride) is a deuterated analog of Cobimetinib, a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2). This compound is primarily utilized in research settings to study the effects of MEK inhibition in various biological pathways, particularly in the context of cancer treatment. The molecular formula for Cobimetinib-d4 is with a molecular weight of approximately 535.33 g/mol .
Cobimetinib-d4 is synthesized through a series of chemical reactions that involve the preparation of key intermediates and coupling reactions. The compound is available from various chemical suppliers for research purposes.
The synthesis of Cobimetinib-d4 (hydrochloride) involves several key steps:
The industrial production methods for Cobimetinib-d4 are optimized for large-scale synthesis, utilizing automated reactors and continuous flow processes to enhance yield and purity. Reaction conditions are carefully controlled to ensure high efficiency.
Cobimetinib-d4 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is:
The structure includes fluorinated aromatic rings and a piperidine moiety that enhances its pharmacological properties .
The molecular weight of Cobimetinib-d4 (hydrochloride) is approximately 571.8 g/mol, and its InChI representation is:
This representation provides insight into the connectivity and stereochemistry of the compound .
Cobimetinib-d4 (hydrochloride) undergoes several types of chemical reactions:
Common reagents used in these reactions include:
Substitution reactions typically involve reagents like halogens and nucleophiles under controlled temperatures and specific solvents to optimize yields.
Cobimetinib-d4 functions as a highly selective inhibitor of MEK1 and MEK2, which are key components in the mitogen-activated protein kinase signaling pathway. By inhibiting these kinases, Cobimetinib-d4 disrupts cell proliferation and survival signals in cancer cells.
The compound exhibits an IC50 value of approximately 4.2 nM against MEK1, indicating its potency in inhibiting this target . This inhibition leads to downstream effects on cell cycle progression and apoptosis in tumor cells.
Cobimetinib-d4 (hydrochloride) is typically presented as a solid at room temperature. Its solubility characteristics are influenced by its functional groups and deuterium labeling.
Key chemical properties include:
These properties are crucial for understanding its behavior in biological systems and its interactions with other compounds .
Cobimetinib-d4 is primarily used in scientific research to explore the role of MEK inhibition in cancer therapy. Its applications include:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: